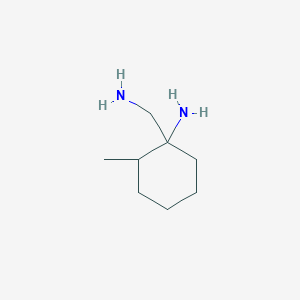
1-(Aminomethyl)-2-methylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Amination Reactions
- Amination of Methylcyclohexane : Kovavic and Chaudhary (1967) explored the amination of methylcyclohexane to produce 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride. The study achieved yields up to 82% and investigated several variables including solvent, temperature, and catalyst concentration (Kovavic & Chaudhary, 1967).
Photochemical Properties
- Photochemistry of Amino-Linked Bichromophoric Anthracenes : Mori and Maeda (1997) examined the spectral and photochemical properties of amino-linked bichromophoric anthracenes, which included reactions in various solvents and the study of intramolecular exciplexes (Mori & Maeda, 1997).
Enzyme Cascade Reactions
- Enzyme Cascade Synthesis : Skalden et al. (2016) presented a cascade reaction involving enoate reductase and amine transaminase for the synthesis of (1R,3R)-1-amino-3-methylcyclohexane. This study showcased the synthesis of chiral amines with multiple chiral centers (Skalden et al., 2016).
Synthesis and Characterization
- Synthesis of Aminocyclohexanecarboxylic Acids : Nohira et al. (1970) investigated the preparation of optically active trans-2-aminocyclohexanecarboxylic acids and derivatives. This research is crucial for understanding the resolution and rotations of such compounds (Nohira, Ehara, & Miyashita, 1970).
Catalytic Applications
- Catalytic Activity in Synthesis : Zeng et al. (2009) explored the synthesis of stable bulky and rigid cyclic (alkyl)(amino)carbenes and their catalytic activity in the preparation of 1,2-dihydroquinoline derivatives (Zeng et al., 2009).
Mecanismo De Acción
Target of Action
The compound “1-(Aminomethyl)-2-methylcyclohexan-1-amine” is a novel prodrug of gabapentin . Gabapentin is thought to be absorbed from the intestine of humans and animals by a low-capacity solute transporter localized in the upper small intestine .
Mode of Action
The mode of action of gabapentin, the active form of the prodrug, is similar to abamectin . Avermectins, including abamectin, bind to the glutamate-gated chloride channels that are found in invertebrate nerve and muscle cells . They cause hyperpolarization of these cells resulting in paralysis and death .
Biochemical Pathways
The biochemical pathways affected by gabapentin are related to the gamma-aminobutyric acid (GABA) neurotransmitter system . Gabapentin acts by decreasing activity of a subset of calcium channels . This action is thought to enhance GABA responses, reduce the release of monoamine neurotransmitters, and affect the function of the alpha2-delta subunit of voltage-gated calcium channels .
Pharmacokinetics
The prodrug “1-(Aminomethyl)-2-methylcyclohexan-1-amine” is designed to be absorbed throughout the intestine by high-capacity nutrient transporters . It is stable at physiological pH but rapidly converted to gabapentin in intestinal and liver tissue from rats, dogs, monkeys, and humans .
Result of Action
The administration of the prodrug should result in improved gabapentin bioavailability, dose proportionality, and colonic absorption compared with administration of gabapentin . This could potentially increase the efficacy of treatment for conditions such as neuropathic pain, epilepsy, and numerous other conditions by increasing efficacy, reducing inter-patient variability, and decreasing frequency of dosing .
Action Environment
The action of “1-(Aminomethyl)-2-methylcyclohexan-1-amine” can be influenced by environmental factors. For example, the compound’s absorption can be affected by the presence of other substances in the intestine that compete for the same transporters . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature .
Propiedades
IUPAC Name |
1-(aminomethyl)-2-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7-4-2-3-5-8(7,10)6-9/h7H,2-6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCWMFSNNMJUNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(CN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-2-methylcyclohexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline](/img/structure/B1370995.png)
![2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B1370997.png)
![3-[(4-Aminophenyl)sulfanyl]propan-1-ol](/img/structure/B1370998.png)
![5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371001.png)
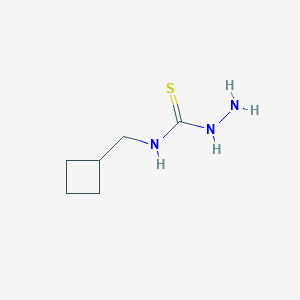
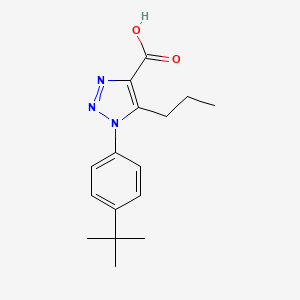
![2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1371005.png)
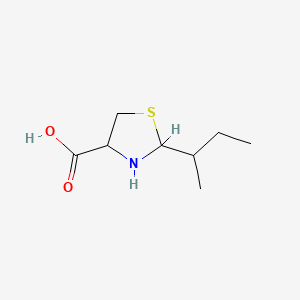


![3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1371009.png)
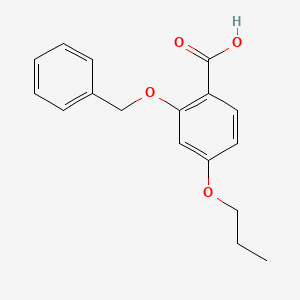
![3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid](/img/structure/B1371017.png)
